molecular formula C11H10ClF2N3 B10914555 3-Chloro-5-cyclopropyl-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine

3-Chloro-5-cyclopropyl-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10914555
M. Wt: 257.67 g/mol
InChI Key: MYUCVCFYFIWBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropyl-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid, leading to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines. Alternatively, the use of trifluoroacetic acid predominantly forms 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropyl-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-Chloro-5-cyclopropyl-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropyl-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of bacterial growth, disruption of fungal cell walls, or induction of apoptosis in tumor cells .

Comparison with Similar Compounds

Similar Compounds

    5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the difluoromethyl group.

    7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another closely related compound with different biological activities.

Uniqueness

3-Chloro-5-cyclopropyl-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, cyclopropyl, and difluoromethyl groups enhances its stability, lipophilicity, and binding affinity to various targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H10ClF2N3

Molecular Weight

257.67 g/mol

IUPAC Name

3-chloro-5-cyclopropyl-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H10ClF2N3/c1-5-9(12)11-15-7(6-2-3-6)4-8(10(13)14)17(11)16-5/h4,6,10H,2-3H2,1H3

InChI Key

MYUCVCFYFIWBFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3CC3)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.